1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride involves several steps:
Formation of 4-bromo-2-chlorobenzene: Bromine and chlorine react to produce 4-bromo-2-chlorobenzene.
Cyclopropanation Reaction: 4-bromo-2-chlorobenzene reacts with cyclopropane boronic acid substrate to generate 1-(4-bromo-2-chlorophenyl)cyclopropane.
Amination and Hydrochloride Formation: The cyclopropane derivative undergoes amination to form 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine, which is then converted to its hydrochloride salt.
Chemical Reactions Analysis
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Cyclopropanation: The cyclopropane ring can be involved in ring-opening reactions under specific conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
4-Bromo-2-chlorophenol: A related compound with similar halogen substitutions but different functional groups.
1-(4-Bromo-2-chlorophenyl)cyclopropane: The precursor in the synthesis of the amine hydrochloride.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2058320-72-0 |
---|---|
Molecular Formula |
C9H10BrCl2N |
Molecular Weight |
283 |
Purity |
95 |
Origin of Product |
United States |
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